Minnelide - 1254702-87-8

Minnelide

Catalog Number: EVT-276524
CAS Number: 1254702-87-8
Molecular Formula: C21H25Na2O10P
Molecular Weight: 514.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minnelide is a synthetic, water-soluble prodrug of triptolide, a diterpenoid triepoxide compound originally isolated from the Chinese medicinal herb Tripterygium wilfordii. [, , , , , ] Triptolide itself exhibits potent antitumor, anti-inflammatory, and immunosuppressive properties but suffers from poor water solubility, limiting its clinical application. [, ] Minnelide was developed to overcome these limitations, enabling effective delivery of the active compound, triptolide, to various tissues in the body. [, , ] Upon administration, Minnelide is rapidly converted into triptolide by phosphatases present in the bloodstream and tissues. [, , ]

Minnelide has emerged as a promising anticancer agent in preclinical studies, demonstrating efficacy in multiple animal models of various cancers. [, , , , , , , , , , , , , , , , , , ] Research efforts are focused on understanding its mechanisms of action and exploring its therapeutic potential in different cancer types. [, , , , , , , , , , , , , , , , , , ]

Future Directions
  • Clinical Trials: Minnelide is currently undergoing Phase I/II clinical trials for various cancer types, including advanced gastrointestinal tumors, pancreatic cancer, acute myeloid leukemia, and colorectal cancer. [, , , ] Continued clinical evaluation will be crucial to determine its safety, efficacy, and optimal dosing strategies in humans.
  • Combination Therapies: Exploring Minnelide's potential in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies holds promise for enhancing treatment efficacy and overcoming drug resistance. [, , , ] Preclinical studies are ongoing to identify synergistic drug combinations that could be translated into clinical trials.
  • Mechanism of Action: Further investigations are needed to fully elucidate the mechanisms underlying Minnelide's antitumor activity, particularly its effects on super-enhancers, Sp1, and other molecular targets. [, , ] Understanding its precise mode of action can facilitate the development of more targeted and effective therapeutic strategies.
  • Biomarker Development: Identifying biomarkers that predict response to Minnelide treatment would be highly valuable for patient selection and personalized medicine approaches. [] This could involve analyzing gene expression profiles, protein markers, or other molecular characteristics associated with sensitivity to Minnelide.
  • Drug Delivery Optimization: While Minnelide addresses the solubility limitations of triptolide, further research could focus on optimizing its delivery to specific tissues or cell types. [] This could involve developing novel formulations or targeted delivery systems to enhance its therapeutic efficacy and minimize potential side effects.

Triptolide

  • Compound Description: Triptolide is a diterpenoid triepoxide isolated from the Chinese medicinal herb Tripterygium wilfordii. It exhibits potent antitumor, anti-inflammatory, and immunosuppressive properties. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Triptolide is the parent compound of Minnelide. Minnelide acts as a water-soluble prodrug of triptolide, designed to overcome the limitations of triptolide's poor solubility and bioavailability. [, , , , , , , , , , , , , , , , , , , , , , , ] Once administered, Minnelide is rapidly converted to triptolide in the bloodstream, releasing the active compound to exert its therapeutic effects.

Gemcitabine

  • Compound Description: Gemcitabine is a standard chemotherapeutic agent used in the treatment of pancreatic ductal adenocarcinoma (PDAC). [, ]
  • Relevance: Studies have investigated the synergistic effects of combining Minnelide with gemcitabine in preclinical models of PDAC. [, ] Results indicate that this combination therapy may enhance antitumor activity and potentially improve patient outcomes.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel is an albumin-bound formulation of paclitaxel, another chemotherapeutic agent often used in PDAC treatment. [, , ]
  • Relevance: Similar to gemcitabine, nab-paclitaxel has been studied in combination with Minnelide as a potential strategy to enhance treatment efficacy in PDAC. [, , ] Preclinical data suggest that this combination therapy can lead to synergistic tumor growth inhibition.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug with activity against various cancers. []
  • Relevance: Research has explored the combination of Minnelide with a multi-drug regimen including nab-paclitaxel, gemcitabine, and cisplatin (TC) for treating PDAC. [] Preclinical data show promising results with the TC plus Minnelide regimen, suggesting improved tumor growth inhibition and animal survival compared to single agents or TC alone.

Cyclophosphamide

  • Compound Description: Cyclophosphamide is an alkylating agent used as chemotherapy and for immunosuppression. []
  • Relevance: Studies in murine models of triple negative breast cancer (TNBC) have shown that combining Minnelide with cyclophosphamide leads to significant tumor growth reduction, eliminates metastasis, and enhances cytotoxic T cell infiltration in the tumor microenvironment compared to Minnelide alone. []

ONC201

  • Compound Description: ONC201 is a small molecule drug that antagonizes the mitochondrial protease ClpP and induces transcription of TRAIL death receptors. [, ]
  • Relevance: Studies in preclinical models of diffuse midline glioma (DMG) explored the combination of Minnelide with ONC201. [, ] While Minnelide monotherapy showed no significant survival benefit, combining Minnelide with ONC201 significantly prolonged survival in DMG models, suggesting a potential synergistic effect.

ONC206

  • Compound Description: ONC206 is a derivative of ONC201 with improved pharmacological properties. Like ONC201, it targets the mitochondrial protease ClpP. []
  • Relevance: Similar to ONC201, ONC206 was investigated in combination with triptolide in in vitro studies using DMG cell lines. [] The combination treatment demonstrated additive effects in reducing DMG cell viability.

Harmane

  • Compound Description: Harmane is a naturally occurring beta-carboline alkaloid found in plants and animals. []
  • Relevance: High-throughput drug screening identified harmane as a potential synergistic agent with Minnelide. [] Further testing in multiple cancer cell lines confirmed a synergistic interaction, highlighting harmane as a promising candidate for combination therapy with Minnelide.

Harmine

  • Compound Description: Harmine is a beta-carboline alkaloid found in the plant Peganum harmala. It exhibits diverse pharmacological activities, including antitumor effects. []
  • Relevance: Like harmane, harmine emerged as a potential synergistic compound with Minnelide in high-throughput drug screening. [] Subsequent validation in multiple cancer cell lines confirmed synergistic activity, suggesting its potential for combination therapy with Minnelide.

LLDT-8

  • Compound Description: (5R)-5-hydroxytriptolide (LLDT-8) is a derivative of triptolide. []
  • Relevance: LLDT-8, along with PG490-88Na and Minnelide, are highlighted as the most researched and potentially clinically valuable derivatives of triptolide. []

PG490-88Na

  • Compound Description: PG490-88Na (F6008) is a derivative of triptolide. []
  • Relevance: PG490-88Na, together with LLDT-8 and Minnelide, are identified as the most promising triptolide derivatives for their therapeutic potential. []
Source and Classification

Minnelide is synthesized from triptolide, which is extracted from the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This compound belongs to the class of diterpenoids and is classified as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth .

Synthesis Analysis

Methods and Technical Details

The synthesis of Minnelide involves several chemical reactions designed to enhance the solubility of triptolide. The process begins with the reaction of triptolide with acetic acid and acetic anhydride in dimethyl sulfoxide at room temperature for five days, resulting in an intermediate form. This intermediate is then reacted with dibenzylphosphate and N-iodosuccinimide in dry methylene chloride to produce a dibenzyl ester derivative. The final step involves the reductive removal of the dibenzyl group using hydrogen gas over palladium on carbon, yielding the dihydrogen phosphate group, which is subsequently reacted with sodium carbonate to produce Minnelide as a white powder .

The purity of the synthesized Minnelide is typically greater than 95%, as confirmed by high-performance liquid chromatography. The kinetics of Minnelide are characterized by its rapid conversion back to triptolide in vivo through the action of phosphatases, with a degradation half-life of approximately 2 minutes .

Molecular Structure Analysis

Structure and Data

Minnelide's molecular formula is C20_{20}H25_{25}O7_{7}P, and it is represented structurally as 14-O-phosphonooxymethyltriptolide disodium salt. Its structure features a phosphonooxymethyl group that enhances water solubility compared to its parent compound, triptolide. This modification allows for better bioavailability and efficacy in therapeutic applications .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the metabolism of Minnelide occurs when it encounters alkaline phosphatases present in tissues and blood. This enzyme catalyzes the hydrolysis of the phosphate ester group, leading to the release of formaldehyde and triptolide. The rapid conversion of Minnelide back to triptolide is crucial for its anticancer activity, as triptolide exerts its effects through various mechanisms including apoptosis induction and inhibition of cell proliferation .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minnelide appears as a white hygroscopic powder. Its solubility in water significantly exceeds that of triptolide, making it suitable for intravenous administration. The compound's stability under physiological conditions allows for effective delivery and sustained release of the active metabolite, triptolide .

Key physical properties include:

  • Molecular Weight: Approximately 426.38 g/mol.
  • Solubility: Highly soluble in water due to its phosphonooxymethyl modification.
  • Stability: Rapidly degrades into triptolide when exposed to alkaline phosphatases.
Applications

Scientific Uses

Minnelide has been primarily investigated for its application in treating pancreatic cancer, where it has shown promise in preclinical models by significantly reducing tumor size and improving survival rates . Additionally, it has demonstrated potential against other gastrointestinal cancers such as colorectal cancer . Clinical trials have been initiated to evaluate its safety and efficacy in humans, focusing on advanced gastrointestinal carcinomas with measurable disease .

Properties

CAS Number

1254702-87-8

Product Name

Minnelide

IUPAC Name

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate

Molecular Formula

C21H25Na2O10P

Molecular Weight

514.4 g/mol

InChI

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1

InChI Key

ZHBJMVNZRZUQEP-KIKMAQITSA-L

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Minnelide sodium; 14-O-Phosphonooxymethyltriptolide disodium salt

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.